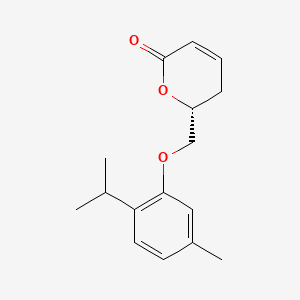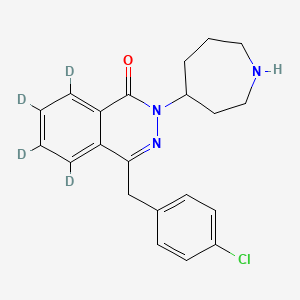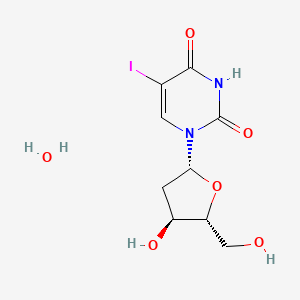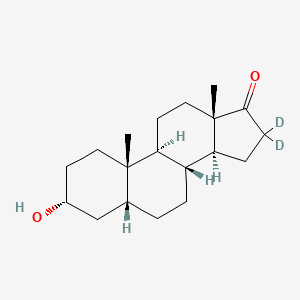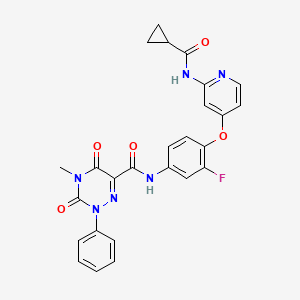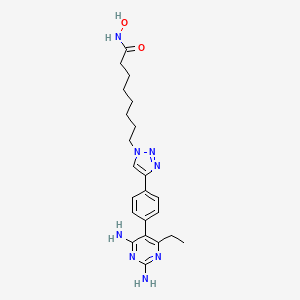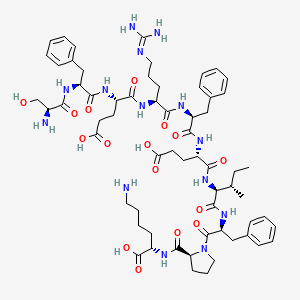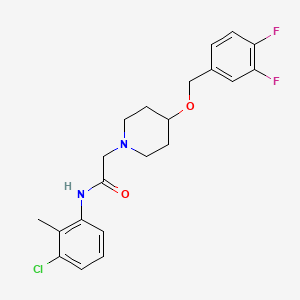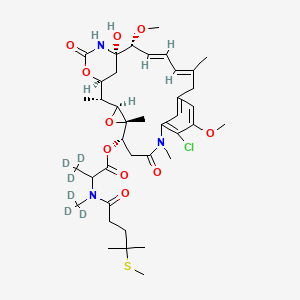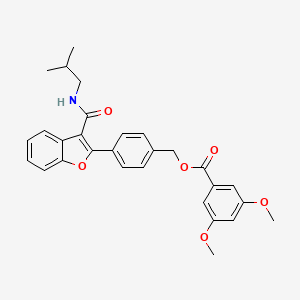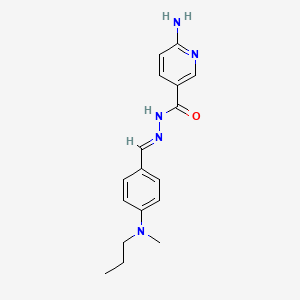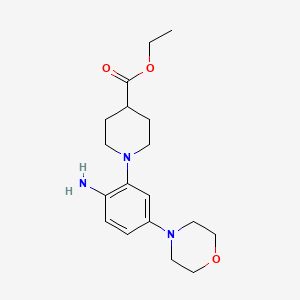
Aep-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aep-IN-1 is a non-covalent inhibitor of asparagine endopeptidase, also known as legumain. This compound has shown potential in the treatment of various neurological diseases, including Alzheimer’s disease. Asparagine endopeptidase is a cysteine protease that specifically cleaves peptide bonds at asparaginyl residues, making it a significant target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aep-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Aep-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Aep-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the enzymatic activity of asparagine endopeptidase and its role in peptide cleavage.
Biology: Helps in understanding the biological pathways involving asparagine endopeptidase, particularly in plant and mammalian cells.
Wirkmechanismus
Aep-IN-1 exerts its effects by binding to the active site of asparagine endopeptidase, thereby inhibiting its enzymatic activity. The compound interacts with the catalytic cysteine residue, preventing the cleavage of peptide bonds at asparaginyl residues. This inhibition disrupts the normal function of asparagine endopeptidase, leading to a reduction in the formation of pathological peptides associated with diseases like Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
δ-Secretase Inhibitor 11: Another inhibitor of asparagine endopeptidase, used in the study of Alzheimer’s disease.
Butelase 1: A plant-derived enzyme with similar peptide ligation activity.
Uniqueness of Aep-IN-1
This compound stands out due to its high specificity and potency as an inhibitor of asparagine endopeptidase. Its non-covalent binding mechanism allows for reversible inhibition, making it a valuable tool in both research and therapeutic applications. Additionally, its central nervous system activity makes it particularly relevant for studying and potentially treating neurological disorders .
Eigenschaften
Molekularformel |
C18H27N3O3 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
ethyl 1-(2-amino-5-morpholin-4-ylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-2-24-18(22)14-5-7-21(8-6-14)17-13-15(3-4-16(17)19)20-9-11-23-12-10-20/h3-4,13-14H,2,5-12,19H2,1H3 |
InChI-Schlüssel |
LGVISIPNPSTDGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


